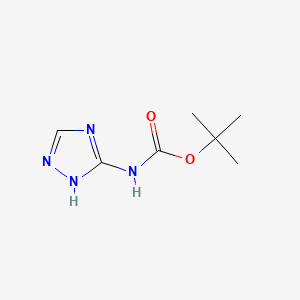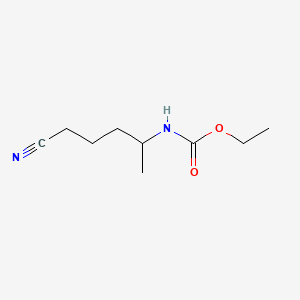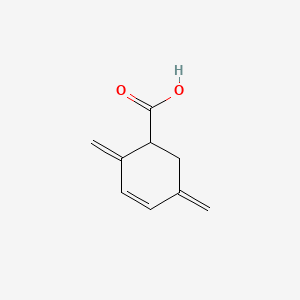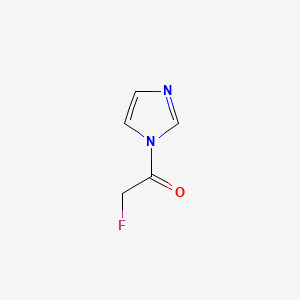
GLP-1 (9-36) amide (human, bovine, guinea pig, mouse, porcine, rat)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
GLP-1 (9-36) amide is a major metabolite of Glucagon-like peptide-1 (GLP-1), which is efficiently degraded by the enzyme dipeptidyl peptidase IV (DPP IV) . It does not affect glucose disposal in mice either in the presence or absence of intact GLP-1 receptors or in the presence or absence of stimulated insulin levels .
Synthesis Analysis
The enzyme DPP-4 degrades GLP-1 (7-36) into the non-insulinotropic GLP-1 (9-36). Some studies suggest it may have weak insulinotropic activity . As a result, the majority of GLP-1 (and GIP) is inactivated as an insulinotrope before reaching the systemic circulation .Molecular Structure Analysis
The molecular formula of GLP-1 (9-36) amide is C140H214N36O43 . The molecular weight is 3089.41 .Chemical Reactions Analysis
DPP-4 degrades GLP-1 (7-36) into the non-insulinotropic GLP-1 (9-36). Some studies suggest it may have weak insulinotropic activity . As a result, the majority of GLP-1 (and GIP) is inactivated as an insulinotrope before reaching the systemic circulation .Physical And Chemical Properties Analysis
The molecular formula of GLP-1 (9-36) amide is C140H214N36O43 . The molecular weight is 3089.41 . The density is predicted to be 1.46±0.1 g/cm3 .Aplicaciones Científicas De Investigación
- GLP-1 (9-36) amide acts as a weak insulinotropic agent, meaning it stimulates insulin secretion. However, unlike GLP-1 (7-36) amide, which directly influences glucose-dependent insulin secretion, GLP-1 (9-36) amide does not significantly affect glucose clearance or insulin levels in humans .
- Although GLP-1 (9-36) amide does not impact glucose disposal in mice, it inhibits hepatic glucose production. This suggests a role in regulating glucose homeostasis .
- Inhibiting DPP IV improves metabolic control in type 2 diabetes, and understanding GLP-1 (9-36) amide’s role contributes to this field .
Insulinotropic Effects
Glucose Homeostasis
Cardioprotective Actions
Dipeptidyl Peptidase IV (DPP IV) Inhibition
Central Nervous System (CNS) Effects
Peptide Structure and Variants
Mecanismo De Acción
Target of Action
The primary target of GLP-1 (9-36) amide is the enzyme dipeptidyl peptidase IV (DPP IV) . This enzyme is responsible for the degradation of glucagon-like peptide-1 (GLP-1), yielding the major metabolite GLP-1 (9-36) amide .
Mode of Action
GLP-1 (9-36) amide interacts with DPP IV, leading to its degradation .
Biochemical Pathways
The degradation of GLP-1 by DPP IV to yield GLP-1 (9-36) amide is a key biochemical pathway .
Pharmacokinetics
It is known that the compound is efficiently degraded by dpp iv
Result of Action
The result of GLP-1 (9-36) amide’s action is complex. , it has been shown to act as a weak insulinotropic agent and inhibit hepatic glucose production.
Action Environment
The action of GLP-1 (9-36) amide is influenced by various environmental factors. For instance, the presence or absence of intact GLP-1 receptors and stimulated insulin levels can affect the compound’s action . .
Safety and Hazards
Propiedades
IUPAC Name |
(4S)-4-amino-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C140H214N36O43/c1-16-72(10)112(137(217)155-75(13)118(198)162-97(59-81-61-149-85-35-24-23-34-83(81)85)127(207)164-93(55-69(4)5)128(208)173-110(70(6)7)135(215)161-87(36-25-27-51-141)120(200)151-62-103(184)156-86(115(145)195)38-29-53-148-140(146)147)175-129(209)95(56-78-30-19-17-20-31-78)165-124(204)91(46-50-108(191)192)160-123(203)88(37-26-28-52-142)158-117(197)74(12)153-116(196)73(11)154-122(202)90(44-47-102(144)183)157-104(185)63-152-121(201)89(45-49-107(189)190)159-125(205)92(54-68(2)3)163-126(206)94(58-80-39-41-82(182)42-40-80)166-132(212)99(65-177)169-134(214)101(67-179)170-136(216)111(71(8)9)174-131(211)98(60-109(193)194)167-133(213)100(66-178)171-139(219)114(77(15)181)176-130(210)96(57-79-32-21-18-22-33-79)168-138(218)113(76(14)180)172-105(186)64-150-119(199)84(143)43-48-106(187)188/h17-24,30-35,39-42,61,68-77,84,86-101,110-114,149,177-182H,16,25-29,36-38,43-60,62-67,141-143H2,1-15H3,(H2,144,183)(H2,145,195)(H,150,199)(H,151,200)(H,152,201)(H,153,196)(H,154,202)(H,155,217)(H,156,184)(H,157,185)(H,158,197)(H,159,205)(H,160,203)(H,161,215)(H,162,198)(H,163,206)(H,164,207)(H,165,204)(H,166,212)(H,167,213)(H,168,218)(H,169,214)(H,170,216)(H,171,219)(H,172,186)(H,173,208)(H,174,211)(H,175,209)(H,176,210)(H,187,188)(H,189,190)(H,191,192)(H,193,194)(H4,146,147,148)/t72-,73-,74-,75-,76+,77+,84-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,110-,111-,112-,113-,114-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNGPBPCQMDAAD-WRFZDFFOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C140H214N36O43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3089.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the primary mechanism of action of GLP-1(9-36)amide?
A1: While GLP-1(9-36)amide originates from the GLP-1 hormone, it does not primarily act through the canonical GLP-1 receptor (GLP-1R) like its parent peptide. Instead, research indicates GLP-1(9-36)amide exerts its effects through an alternative, yet to be fully characterized, receptor or signaling pathway. [, , , ]
Q2: What evidence supports the existence of a distinct receptor for GLP-1(9-36)amide?
A2: Studies have shown that GLP-1(9-36)amide exerts cardioprotective effects even in the presence of GLP-1R antagonists and in GLP-1R knockout mice. [] This strongly suggests an alternative receptor or signaling pathway mediating its actions.
Q3: What are the downstream effects of GLP-1(9-36)amide signaling?
A3: GLP-1(9-36)amide has demonstrated a range of effects, including:
- Improved cardiovascular function: GLP-1(9-36)amide enhances myocardial glucose uptake, improves left ventricular function, and reduces infarct size in animal models of heart failure and ischemia-reperfusion injury. [, , ]
- Reduced hepatic glucose production: GLP-1(9-36)amide suppresses glucose production in isolated mouse hepatocytes, suggesting a direct insulin-mimetic effect on the liver. []
- Neuroprotective effects: GLP-1(9-36)amide rescues synaptic plasticity and memory deficits in Alzheimer's disease model mice, potentially by reducing mitochondrial ROS and restoring Akt-GSK3β signaling. []
Q4: Is there spectroscopic data available for GLP-1(9-36)amide?
A4: Spectroscopic data, such as mass spectrometry, is commonly used to identify and characterize GLP-1(9-36)amide and its metabolites in biological samples. [, ] Specific spectroscopic details can be found in relevant research articles.
Q5: How do structural modifications of GLP-1(9-36)amide affect its activity?
A5: While GLP-1(9-36)amide itself is a truncated form of GLP-1(7-36)amide, further modifications, particularly at the N-terminus, can significantly alter its activity and stability. [, ] For example, N-terminal modifications like N-pyroglutamyl-GLP-1 and N-acetyl-GLP-1 have been shown to increase resistance to DPP-IV degradation while retaining some insulinotropic activity. []
Q6: How is GLP-1(9-36)amide metabolized and eliminated?
A6: GLP-1(9-36)amide undergoes further enzymatic cleavage, primarily in the liver, resulting in various N-terminal fragments. [] The kidneys play a significant role in the elimination of GLP-1(9-36)amide and its metabolites. []
Q7: What is the bioavailability of GLP-1(9-36)amide after subcutaneous administration?
A7: In beagle dogs, the subcutaneous bioavailability of GLP-1(9-36)amide was found to be 57%. []
Q8: What are some of the key in vivo models used to study GLP-1(9-36)amide?
A8: Key in vivo models include:* Rodent models of heart failure and ischemia-reperfusion injury: These models have demonstrated the cardioprotective effects of GLP-1(9-36)amide. [, ]* Diet-induced obese mice: This model is used to study the effects of GLP-1(9-36)amide on glucose homeostasis, weight gain, and hepatic steatosis. []* Conscious dog model of pacing-induced heart failure: This model helped elucidate the hemodynamic effects and myocardial glucose uptake in response to GLP-1(9-36)amide. []
Q9: What analytical methods are used to study GLP-1(9-36)amide?
A9: Common analytical techniques include:
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS): This technique is widely used for the quantification of GLP-1(9-36)amide and its metabolites in biological samples. [, ]
Q10: What are the potential cross-disciplinary applications of GLP-1(9-36)amide research?
A10: Research on GLP-1(9-36)amide has implications for various disciplines:
- Endocrinology and Metabolism: Understanding its role in glucose homeostasis and potential for treating diabetes. []
- Cardiology: Investigating its cardioprotective effects and potential for treating heart failure. []
- Neuroscience: Exploring its neuroprotective actions and implications for neurodegenerative diseases. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(1H-Benzimidazol-2-ylmethyl)amino]acetonitrile](/img/structure/B574057.png)

![(2-Thioxo-2,3-dihydrobenzo[d]thiazol-6-yl)boronic acid](/img/structure/B574067.png)

![2H-4,7-Methano[1,2,5]thiadiazolo[2,3-a]pyridine](/img/structure/B574070.png)

